1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid
Overview
Description
cis-1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid is an organic compound that belongs to the class of cycloalkanes. It is characterized by the presence of a cyclohexane ring with two carboxylic acid groups and a methyl group. The cis configuration indicates that the substituents are on the same side of the cyclohexane ring, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This intermediate can then be further functionalized to introduce the carboxymethyl and carboxylic acid groups. The reaction conditions often include elevated temperatures and the use of solvents such as xylene .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
cis-1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of cis-1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include metabolic processes where the compound is converted to active metabolites .
Comparison with Similar Compounds
cis-1,2-Dimethylcyclohexane: Similar in structure but with methyl groups instead of carboxylic acid groups.
cis-1,2-Dicarboxycyclohexane: Similar in having carboxylic acid groups but differs in the position of the substituents.
Uniqueness: The presence of both carboxymethyl and carboxylic acid groups provides versatility in chemical reactions and potential biological activity .
Properties
IUPAC Name |
1-(carboxymethyl)-4-methylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7-2-4-10(5-3-7,9(13)14)6-8(11)12/h7H,2-6H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQIKPOXUMNLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283007 | |
Record name | 1-(carboxymethyl)-4-methylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5433-06-7 | |
Record name | MLS002639259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(carboxymethyl)-4-methylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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